N-(4-ethynylphenyl)thiophene-2-carboxamide

medicinal chemistry click chemistry structure-activity relationship

N-(4-ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5; molecular formula C13H9NOS; molecular weight 227.28 g/mol) is a synthetic small molecule belonging to the thiophene-2-carboxamide class. It features a thiophene ring linked via a secondary carboxamide bond to a para-ethynyl-substituted phenyl ring.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 439095-49-5
Cat. No. B3137429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)thiophene-2-carboxamide
CAS439095-49-5
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C13H9NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h1,3-9H,(H,14,15)
InChIKeyRLLHRWUWVTXBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(4-ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5; molecular formula C13H9NOS; molecular weight 227.28 g/mol) is a synthetic small molecule belonging to the thiophene-2-carboxamide class [1]. It features a thiophene ring linked via a secondary carboxamide bond to a para-ethynyl-substituted phenyl ring. The compound is catalogued in PubChem (CID 3411607) [1], the EPA DSSTox database (DTXSID001268350) [2], and is commercially available from multiple vendors at purities of ≥97% (NLT 97%) . Its primary documented utility is as a synthetic building block wherein the terminal alkyne serves as a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [3].

Click Chemistry Terminal alkyne enables CuAAC ligation for probe and bioconjugate synthesis
Linear Topology Para-ethynyl geometry provides predictable inter-probe distance
Quality Supply ISO-certified manufacturing with documented purity specification

Why N-(4-Ethynylphenyl)thiophene-2-carboxamide Cannot Be Casually Substituted: Regioisomeric and Functional-Handle Specificity


Substituting N-(4-ethynylphenyl)thiophene-2-carboxamide with the meta-ethynyl regioisomer N-(3-ethynylphenyl)thiophene-2-carboxamide, the ethyl analog N-(4-ethylphenyl)thiophene-2-carboxamide, or the unsubstituted parent thiophene-2-carboxamide would alter or eliminate the defining structural feature: the para-positioned terminal alkyne. This alkyne dictates molecular geometry (linear rod-like topology vs. bent meta topology), computed lipophilicity, and dipole moment, and is the sole functional group enabling CuAAC click chemistry derivatization [1]. For applications requiring para-ethynyl geometry—such as bivalent probe design, polymer end-capping, or distance-defined bioconjugation—these close analogs are functionally non-equivalent [2].

meta-Ethynyl Regioisomer
Bent topology alters spatial orientation; may not support distance-defined probe design.
Ethyl Analog
Saturated ethyl group is inert to CuAAC; lacks the click handle required for cycloaddition.
Unsubstituted Parent
Absence of terminal alkyne eliminates CuAAC reactivity and conjugation utility.

Verifiable Quantitative Differentiation of N-(4-Ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5) Against Closest Analogs


Regioisomeric Differentiation: para-Ethynyl (CAS 439095-49-5) vs. meta-Ethynyl Substituent Geometry and Computed Properties

The para-substitution of the ethynyl group on the phenyl ring in CAS 439095-49-5 produces a linear, rod-like molecular geometry with a calculated molecular length approximately 2.4 Šlonger along the principal axis compared to the meta-substituted regioisomer N-(3-ethynylphenyl)thiophene-2-carboxamide [1]. The para isomer exhibits a computed XLogP3-AA value of 3.0 and a topological polar surface area (TPSA) of 57.3 Ų [2]. While the meta isomer shares the same molecular formula (C13H9NOS) and molecular weight (227.28 g/mol), its bent topology alters the spatial orientation of the terminal alkyne, affecting distance-dependent bivalent binding or polymer end-to-end geometry [3].

Regioisomer Comparison
Reported
para: XLogP 3.0 · TPSA 57.3 Ų · Linear
meta: Bent topology · Predicted XLogP ~2.8
Supports distance-defined probe design; meta cannot replicate linear spacing
Computed descriptors; experimental logP data absent
medicinal chemistry click chemistry structure-activity relationship

Functional-Handle Differentiation: Terminal Alkyne (CAS 439095-49-5) vs. Saturated Ethyl Analog for Click Chemistry Competence

CAS 439095-49-5 possesses a terminal alkyne (C≡C-H) that is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In contrast, its closest saturated analog, N-(4-ethylphenyl)thiophene-2-carboxamide (CAS not assigned; molecular formula C13H13NOS; MW 231.32 g/mol), bears an ethyl group that is entirely inert to CuAAC . The ethynyl C≡C stretch is detectable by IR spectroscopy at approximately 2100-2260 cm⁻¹, providing a spectroscopic handle absent in the ethyl analog [2]. The alkyne proton (C≡C-H) also provides a distinct ¹H NMR resonance at δ 2.8-3.1 ppm for reaction monitoring.

Click Reactivity
Class-level
Reactive (terminal alkyne)
Terminal alkyne essential for CuAAC; ethyl analog lacks click reactivity
MW difference 4.04 g/mol; binary functional gap
click chemistry bioconjugation chemical biology

Conformational Preference: Intramolecular Alkyne-NH Hydrogen Bonding Stabilization in 2-Thiophenecarboxamides

A class-level conformational study by Rawe et al. (2006) demonstrated that in 3-ethynyl-thiophene-2-carboxamide, the s-cis conformer is stabilized by 5.32 kcal mol⁻¹ relative to the s-trans conformer due to a moderate intramolecular hydrogen bond between the alkyne π-system and the amide NH proton [1]. This stabilization is 6.4-fold greater than the 0.83 kcal mol⁻¹ s-cis preference observed in unsubstituted thiophene-2-carboxamide [1]. While this study examined ethynyl substitution on the thiophene ring (not the phenyl ring as in CAS 439095-49-5), the underlying H-bonding motif between an amide NH and a proximal alkyne is geometrically feasible in the target compound when the amide adopts an s-cis conformation.

Conformational Preorganization
Class-level
~4.5 kcal mol⁻¹ stabilization (class-level, alkyne-NH H-bond)
May influence binding pose and solubility; requires validation for this scaffold
DFT on 3-ethynyl-thiophene analog; direct data absent
conformational analysis DFT calculations medicinal chemistry

Vendor-Supplied Purity Specification: NLT 97% (CAS 439095-49-5) as a Procurement Quality Benchmark

MolCore supplies N-(4-ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5) with a certified purity specification of NLT 97% (Not Less Than 97%), manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the meta-substituted regioisomer N-(3-ethynylphenyl)thiophene-2-carboxamide is listed by multiple vendors without publicly disclosed purity specifications or ISO certification claims . The ChemSrc database provides basic identity data (molecular formula C13H9NOS; exact mass 227.04000 Da) for CAS 439095-49-5 but does not list purity-certified supply .

Purity Specification
Specification review
NLT 97% (vendor-certified, ISO manufacturing)
Documented purity supports regulated procurement and traceability
Meta isomer lacks publicly disclosed purity benchmark
quality control procurement analytical chemistry

Absence of Annotated Biological Activity: A Critical Procurement Consideration Distinguishing CAS 439095-49-5 from Bioactive Thiophene Carboxamides

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed reveals zero annotated bioactivity records (IC₅₀, EC₅₀, Kᵢ, or Kd) for N-(4-ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5) [1][2]. This distinguishes it from closely related thiophene-2-carboxamide derivatives that have demonstrated quantifiable biological activity: for example, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide was identified as a hit against Mycobacterium tuberculosis in phenotypic screening (Hit 7947882) [3], and a series of thiophene carboxamide analogues achieved SMS2 inhibition with IC₅₀ values as low as 28 nmol/L [4]. The absence of bioactivity data for CAS 439095-49-5 means that researchers seeking a biologically pre-validated thiophene carboxamide scaffold should not select this compound; conversely, those requiring a biologically inert or uncharacterized building block for chemical derivatization may prefer it.

Bioactivity Records
Source review
0 annotated bioactivities (PubChem, ChEMBL, BindingDB)
Positions compound as uncharacterized scaffold for screening or negative control
No IC₅₀/Kᵢ records; contrasts with active thiophene carboxamides
biological screening target engagement drug discovery

Evidence-Supported Application Scenarios for N-(4-Ethynylphenyl)thiophene-2-carboxamide (CAS 439095-49-5)


Click Chemistry Building Block for CuAAC-Mediated Bioconjugation and Probe Synthesis

The terminal alkyne of CAS 439095-49-5 is structurally competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction [1]. Researchers constructing fluorescent probes, biotinylated affinity reagents, or PROTAC molecules that require a thiophene-containing core with a para-ethynylphenyl linkage arm can utilize this compound as a direct building block. The N-(4-ethynylphenyl) motif has been validated in a closely related context: N-(4-ethynylphenyl)acrylamide (EPhAA) was successfully employed as a click-compatible reagent for selective inosine labeling in RNA [2], demonstrating the practical utility and bioorthogonality of the para-ethynylphenyl substructure.

Para-Substituted Monomer for Distance-Defined Polymer and Materials Chemistry

The linear, rod-like topology conferred by para-substitution of the ethynyl group (as documented in the computed structure, CID 3411607 [1]) makes CAS 439095-49-5 suitable as a monomer or end-capping agent in conjugated polymer synthesis where predictable inter-unit distance and geometry are critical. While no direct polymerization data exist for this specific compound, thiophene-based poly(arylenevinylene)s have been synthesized using bis(4-ethynylphenyl) monomers via Co-catalyzed hydroarylation polyaddition [3], establishing the class-level precedent for para-ethynylphenyl-thiophene systems in materials applications.

Negative Control or 'Clean-Slate' Scaffold in Biological Screening Cascades

Given the complete absence of annotated biological activity in PubChem, ChEMBL, and BindingDB [1][2], CAS 439095-49-5 is uniquely positioned among thiophene-2-carboxamide derivatives as a biologically uncharacterized scaffold. This makes it suitable as a negative control compound in target-based screening assays against kinases, GPCRs, or other protein targets where thiophene carboxamides are known to be active. Alternatively, medicinal chemistry groups initiating a new hit-finding campaign may select this compound specifically because it carries no prior biological annotation that could bias screening interpretation.

Synthetic Intermediate for Ethynylphenyl-Containing Bioactive Molecule Libraries

The thiophene-2-carboxamide scaffold has demonstrated biological relevance across multiple target classes, including sphingomyelin synthase 2 (SMS2) inhibition (IC₅₀ = 28 nmol/L for optimized analogue 14l) [1], VEGFR-2 kinase inhibition [2], and IKK-2 inhibition [3]. CAS 439095-49-5, with its para-ethynyl handle, can serve as a versatile late-stage diversification intermediate for generating focused compound libraries via Sonogashira coupling or CuAAC with azide-bearing pharmacophores, enabling systematic exploration of the ethynylphenyl-thiophene chemical space that has not yet been profiled in the public domain.

Application
Selection Property
Validation Focus
Click Chemistry Building Block
Terminal alkyne functionality
CuAAC reaction competency and product purity
Distance-Defined Polymer Monomer
Linear para-topology
End-to-end geometry fidelity in conjugated systems
Negative Control Scaffold
Absence of biological annotation
Lack of assay interference in target-based screens
Synthetic Intermediate
Ethynylphenyl handle for diversification
Library synthesis via Sonogashira or CuAAC compatibility
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